N,N'-ethane-1,2-diylbis(2-methyl-3,5-dinitrobenzamide)
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Overview
Description
2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE is a complex organic compound with the molecular formula C22H16N6O10 and a molecular weight of 524.407 g/mol . This compound is characterized by the presence of multiple nitro groups and amide linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the nitration of methyl-substituted benzene derivatives followed by amide formation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide coupling processes. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The amide linkages may facilitate binding to proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-N-{3-[(2-METHYL-3,5-DINITROBENZOYL)AMINO]PHENYL}-3,5-DINITROBENZAMIDE
- N-(2-((3,5-DINITROBENZOYL)AMINO)PHENYL)-3,5-DINITROBENZAMIDE
- 2-METHYL-N-{6-[(2-METHYL-3,5-DINITROBENZOYL)AMINO]HEXYL}-3,5-DINITROBENZAMIDE
Uniqueness
2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N6O10 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-methyl-N-[2-[(2-methyl-3,5-dinitrobenzoyl)amino]ethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C18H16N6O10/c1-9-13(5-11(21(27)28)7-15(9)23(31)32)17(25)19-3-4-20-18(26)14-6-12(22(29)30)8-16(10(14)2)24(33)34/h5-8H,3-4H2,1-2H3,(H,19,25)(H,20,26) |
InChI Key |
DINCZOYBBGKURU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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